N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

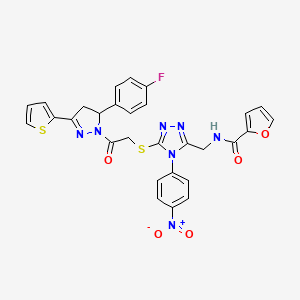

This compound is a hybrid heterocyclic molecule combining pyrazole, triazole, thiophene, and furan moieties. Its structure includes a 4-fluorophenyl-substituted dihydropyrazole core linked via a thioether bridge to a 4-nitrophenyl-substituted triazole ring. The triazole’s methyl group is further functionalized with a furan-2-carboxamide substituent.

Properties

IUPAC Name |

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22FN7O5S2/c30-19-7-5-18(6-8-19)23-15-22(25-4-2-14-43-25)34-36(23)27(38)17-44-29-33-32-26(16-31-28(39)24-3-1-13-42-24)35(29)20-9-11-21(12-10-20)37(40)41/h1-14,23H,15-17H2,(H,31,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETWVVUTQWLAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22FN7O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes multiple functional groups such as fluorophenyl, thiophene, pyrazole, triazole, and carboxamide, which contribute to its diverse biological activities.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 644.7 g/mol. The presence of various active moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Anticancer and Antifungal Properties

The triazole ring in the compound is notably associated with antifungal and anticancer activities. Research indicates that compounds containing triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole-based compounds can inhibit the growth of human cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

Antimicrobial Activity

Pyrazole derivatives have been documented for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacterial strains and fungi. In vitro studies have demonstrated that similar pyrazole compounds exhibit activity against E. coli and Aspergillus niger, indicating that N-((5... may share these antimicrobial characteristics .

Anti-inflammatory Effects

Research has identified several pyrazole derivatives with anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Preliminary investigations into N-((5... suggest that it may also exhibit similar anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .

The mechanisms by which N-((5... exerts its biological effects are not yet fully elucidated; however, the following pathways are hypothesized based on structural analysis:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control cell proliferation and survival.

- Synergistic Effects : The combination of multiple active moieties may lead to enhanced therapeutic efficacy compared to simpler analogs .

Synthesis and Evaluation

A series of studies have synthesized related pyrazole derivatives to evaluate their biological activities. For example, one study synthesized a range of 1-acetyl-pyrazole derivatives and assessed their anti-inflammatory activity through in vitro assays . Another investigation focused on the synthesis of 1-thiocarbamoyl pyrazoles, which showed promise as monoamine oxidase B inhibitors, highlighting the diverse applications of pyrazole-containing compounds in drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrazoline derivatives that demonstrated potent antibacterial and antifungal activities . This suggests that the compound may also possess similar properties, warranting further investigation into its efficacy against various pathogens.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of triazole rings has been linked to enhanced anticancer activity due to their ability to interact with biological targets involved in cancer progression .

Drug Delivery Systems

The complex structure of this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability. Research into polymeric nanoparticles incorporating such compounds has shown promise in targeted drug delivery applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations :

- Heterocyclic Diversity : The thiophen-2-yl group in the target compound may increase π-π stacking interactions relative to purely phenyl-substituted analogues (e.g., ’s pyrazole-triazole hybrid) .

- Bioactivity : Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, suggesting the target’s nitro group could confer similar properties, though direct data are lacking .

Table 2: Yield and Purity Comparisons

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The furan carboxamide may undergo oxidative metabolism, similar to furan-containing drugs, whereas the thiophene moiety (as in ) is more metabolically inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.